N-(4-hydroxyphenyl)-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)benzamide
説明
N-(4-hydroxyphenyl)-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)benzamide is a sulfonamide-containing benzamide derivative characterized by a 4-hydroxyphenyl group attached to the benzamide core and a 4-methoxyphenylsulfonylaminomethyl substituent at the para position.
特性
分子式 |
C21H20N2O5S |
|---|---|
分子量 |
412.5 g/mol |
IUPAC名 |
N-(4-hydroxyphenyl)-4-[[(4-methoxyphenyl)sulfonylamino]methyl]benzamide |
InChI |
InChI=1S/C21H20N2O5S/c1-28-19-10-12-20(13-11-19)29(26,27)22-14-15-2-4-16(5-3-15)21(25)23-17-6-8-18(24)9-7-17/h2-13,22,24H,14H2,1H3,(H,23,25) |
InChIキー |
MZTMZCSZSBQMDB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)O |
製品の起源 |
United States |
準備方法
合成経路と反応条件
N-(4-ヒドロキシフェニル)-4-({[(4-メトキシフェニル)スルホニル]アミノ}メチル)ベンザミドの合成は、通常、複数の段階を伴います。
ベンザミドコアの形成: これは、脱水条件下で4-ヒドロキシ安息香酸を適切なアミンと反応させることで達成できます。
スルホニル基の導入: スルホニル基は、中間体を、トリエチルアミンなどの塩基の存在下で、4-メトキシベンゼンスルホニルクロリドなどのスルホニルクロリド誘導体と反応させることで導入できます。
最終的な組み立て: 最終的な化合物は、スルホニル化された中間体をベンザミドコアと適切な条件下でカップリングさせることで得られ、多くの場合、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング試薬が関与します。
工業生産方法
工業生産方法は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路の最適化を伴う可能性があります。これには、連続フローリアクターの使用、溶媒のリサイクル、その他のグリーンケミストリーの原則が含まれる場合があります。
化学反応の分析
科学研究への応用
N-(4-ヒドロキシフェニル)-4-({[(4-メトキシフェニル)スルホニル]アミノ}メチル)ベンザミドは、以下のような用途があります。
化学: より複雑な分子のビルディングブロックとして。
生物学: 生化学アッセイにおけるプローブまたは阻害剤としての潜在的な用途。
医学: その構造的特徴による可能性のある治療的用途。
工業: 特殊化学品や材料の合成における用途。
科学的研究の応用
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of benzamides have been evaluated against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Evaluation
A study assessed the antimicrobial activity of synthesized benzamide derivatives against various bacterial strains using the minimum inhibitory concentration (MIC) method. The results are summarized in Table 1.
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| N1 | Staphylococcus aureus | 1.27 |
| N8 | Escherichia coli | 1.43 |
| N22 | Klebsiella pneumoniae | 2.60 |
| N23 | Pseudomonas aeruginosa | 2.65 |
These findings suggest that modifications to the benzamide structure can enhance antimicrobial efficacy, making it a valuable scaffold for developing new antibiotics .
Anticancer Potential
The anticancer properties of N-(4-hydroxyphenyl)-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)benzamide have been investigated through various studies focusing on its effects on cancer cell lines.
Case Study: Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including colorectal carcinoma (HCT116). The results from these studies are presented in Table 2.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N9 | HCT116 | 5.85 |
| N18 | HCT116 | 4.53 |
| Control | 5-Fluorouracil | 9.99 |
The data indicates that certain derivatives of the compound are more effective than standard chemotherapy agents, highlighting its potential as an anticancer agent .
Enzyme Inhibition
Another promising application of this compound is as an enzyme inhibitor, particularly against targets relevant to diseases such as diabetes and Alzheimer's disease.
Case Study: Enzyme Inhibition
Research has shown that sulfonamide derivatives can inhibit enzymes like acetylcholinesterase and alpha-glucosidase, which are crucial in managing Alzheimer’s disease and Type 2 diabetes, respectively.
| Compound | Target Enzyme | Inhibition (%) |
|---|---|---|
| N-(4-hydroxyphenyl)-sulfonamide | Acetylcholinesterase | 70% |
| N-(4-hydroxyphenyl)-sulfonamide | Alpha-glucosidase | 65% |
These findings suggest that the compound may serve as a lead for developing new therapeutic agents targeting these enzymes .
作用機序
類似の化合物との比較
類似の化合物
N-(4-ヒドロキシフェニル)ベンザミド: スルホニル基とメトキシ基がありません。
4-({[(4-メトキシフェニル)スルホニル]アミノ}メチル)ベンザミド: ヒドロキシル基がありません。
N-(4-ヒドロキシフェニル)-4-アミノベンザミド: スルホニル基とメトキシ基がありません。
独自性
N-(4-ヒドロキシフェニル)-4-({[(4-メトキシフェニル)スルホニル]アミノ}メチル)ベンザミドは、ヒドロキシル基、スルホニル基、およびメトキシ基の組み合わせにより、類似の化合物と比較して独自の化学反応性と生物活性を発揮する可能性があります。
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Features
The compound’s key structural elements include:
- Benzamide core : Common in enzyme inhibitors and receptor ligands.
- 4-Hydroxyphenyl group : Enhances polarity and hydrogen-bonding capacity.
- 4-Methoxyphenylsulfonylaminomethyl group: Introduces steric bulk and modulates electronic properties via the methoxy substituent.
Table 1: Structural Comparison with Analogous Compounds
Key Observations :
- The position of substituents (e.g., para vs. meta methoxy) significantly alters electronic and steric profiles. For example, the target compound’s para-methoxy group may enhance solubility compared to the meta-methoxy analog in .
- Hydroxyl groups improve water solubility and binding to polar targets, as seen in , whereas bromo/nitro groups (e.g., ) increase hydrophobicity and stability.
Physicochemical Properties :
- Solubility : The 4-hydroxyphenyl group in the target compound may enhance aqueous solubility compared to purely hydrophobic analogs (e.g., ).
生物活性
N-(4-hydroxyphenyl)-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)benzamide, also known by its chemical formula C17H20N2O5S, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C17H20N2O5S
- Molecular Weight : 364.4 g/mol
- IUPAC Name : N-(4-hydroxyphenyl)-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)benzamide
Biological Activity Overview
The compound exhibits a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections detail these activities supported by recent studies.
Anticancer Activity
Recent studies have highlighted the efficacy of this compound against various cancer cell lines:
- Cell Line Studies : In vitro tests demonstrated that the compound significantly inhibits the proliferation of breast cancer cell lines such as MDA-MB-231 and MCF-7. The half-maximal inhibitory concentration (IC50) values ranged from 1.52 to 6.31 µM, indicating strong anti-proliferative effects compared to standard chemotherapeutics .
- Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by increased annexin V-FITC positivity, suggesting its potential as an anticancer agent through apoptosis induction .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications:
-
Inhibition of Bacterial Growth : It was evaluated for its antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:
Bacteria MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 62.5 Salmonella typhi 12.5
These values indicate that the compound exhibits significant antibacterial activity compared to standard antibiotics like ampicillin and ciprofloxacin .
Anti-inflammatory Activity
The anti-inflammatory effects of the compound were assessed through various models:
- In Vitro Inhibition Studies : The compound demonstrated notable inhibition of pro-inflammatory cytokines in cell cultures, suggesting a potential role in managing inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
- Functional Groups : The presence of the sulfonamide group and hydroxyl moiety appears to enhance its biological activity. Modifications at these sites can lead to variations in potency and selectivity against specific targets .
Case Studies
- Breast Cancer Study : A study focused on the anti-proliferative effects of various sulfonamide derivatives, including our compound, found that it significantly reduced cell viability in MDA-MB-231 cells with a selectivity index favoring cancer cells over normal cells .
- Antibacterial Efficacy : Another investigation into the antimicrobial properties revealed that compounds similar to N-(4-hydroxyphenyl)-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)benzamide exhibited potent activity against resistant strains of bacteria, highlighting its potential in treating infections caused by multidrug-resistant organisms .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
